

Fosciclopirox: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Fosciclopirox*

Cat. No.: *B607534*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox (CPX-POM) is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent ciclopirox (CPX).[1][2] This modification of the ciclopirox molecule is designed to overcome the poor aqueous solubility and limited bioavailability of the parent drug, enabling parenteral administration for systemic therapies.[3][4] Upon administration, **Fosciclopirox** is rapidly and completely metabolized by phosphatases in the blood to release the active metabolite, ciclopirox.[2][3] Ciclopirox has demonstrated not only antifungal and antibacterial properties but also potent anticancer activity in a variety of solid and hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of **Fosciclopirox**, intended for professionals in drug development and scientific research.

Chemical Properties

Fosciclopirox is a white solid that exhibits significantly improved aqueous solubility compared to its parent compound, ciclopirox.[3] This enhanced solubility is a key feature for its development as an injectable therapeutic agent. A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Source(s)
IUPAC Name	((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate	[1][5]
Synonyms	CPX-POM, Fosciclopiroxum	[5][6]
CAS Number	1380539-06-9	[1][5][6]
Molecular Formula	C ₁₃ H ₂₀ NO ₆ P	[1]
Molecular Weight	317.27 g/mol	[1]
Solubility	DMSO: 63 - 100 mg/mL Ethanol: 63 mg/mL Water: Insoluble	[6]
Appearance	Solid powder	[5]
Storage Conditions	-20°C for long-term storage	[5]

Synthesis of Fosciclopirox

The synthesis of **Fosciclopirox** involves a multi-step process that begins with the preparation of the active drug, ciclopirox, followed by the attachment of the phosphoryloxymethyl (POM) promoiety.

Step 1: Preparation of Ciclopirox from Ciclopirox Olamine

The starting material for the synthesis of **Fosciclopirox** is often the commercially available ciclopirox olamine salt. The free ciclopirox is obtained by acidification of the olamine salt.

Experimental Protocol:

- **Dissolution:** Ciclopirox olamine is dissolved in a suitable acidic solution, such as 2 N hydrochloric acid.

- **Extraction:** The aqueous solution is then extracted with an organic solvent, typically ethyl acetate, to transfer the free ciclopirox into the organic phase.
- **Precipitation and Isolation:** The organic extract is concentrated, and the ciclopirox is precipitated by the addition of a non-polar solvent like hexane. The resulting solid is collected by filtration and dried to yield pure ciclopirox.

Step 2: Synthesis of the Phosphoryloxymethyl (POM) Moiety Reagent

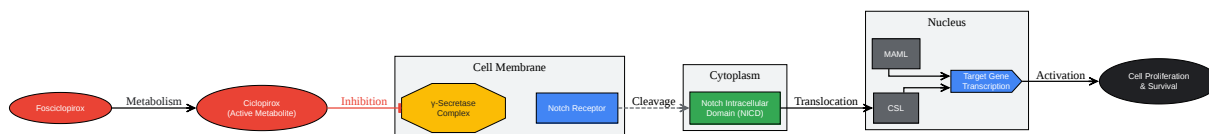
A key reagent for the synthesis of **Fosciclopirox** is a protected and activated form of the POM group, such as di-tert-butyl(chloromethyl)phosphate. The synthesis of this reagent is a critical step.

Step 3: Coupling of Ciclopirox with the POM Reagent to Yield Fosciclopirox

The final step in the synthesis is the coupling of ciclopirox with the activated POM reagent. This reaction forms the ester linkage between the hydroxyl group of ciclopirox and the POM moiety. Subsequent deprotection of the phosphate group yields **Fosciclopirox**. While a detailed, publicly available experimental protocol for this specific step is limited, the general approach involves the reaction of the N-hydroxy group of ciclopirox with an electrophilic phosphonate derivative.

Mechanism of Action: Targeting the Notch Signaling Pathway

The anticancer activity of **Fosciclopirox** is attributed to its active metabolite, ciclopirox. Ciclopirox has been shown to be a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in various cancers.[1] Specifically, ciclopirox targets the γ -secretase complex, a key enzyme responsible for the activation of Notch receptors.[6] By inhibiting γ -secretase, ciclopirox prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the transcription of downstream target genes involved in cell proliferation, survival, and differentiation.

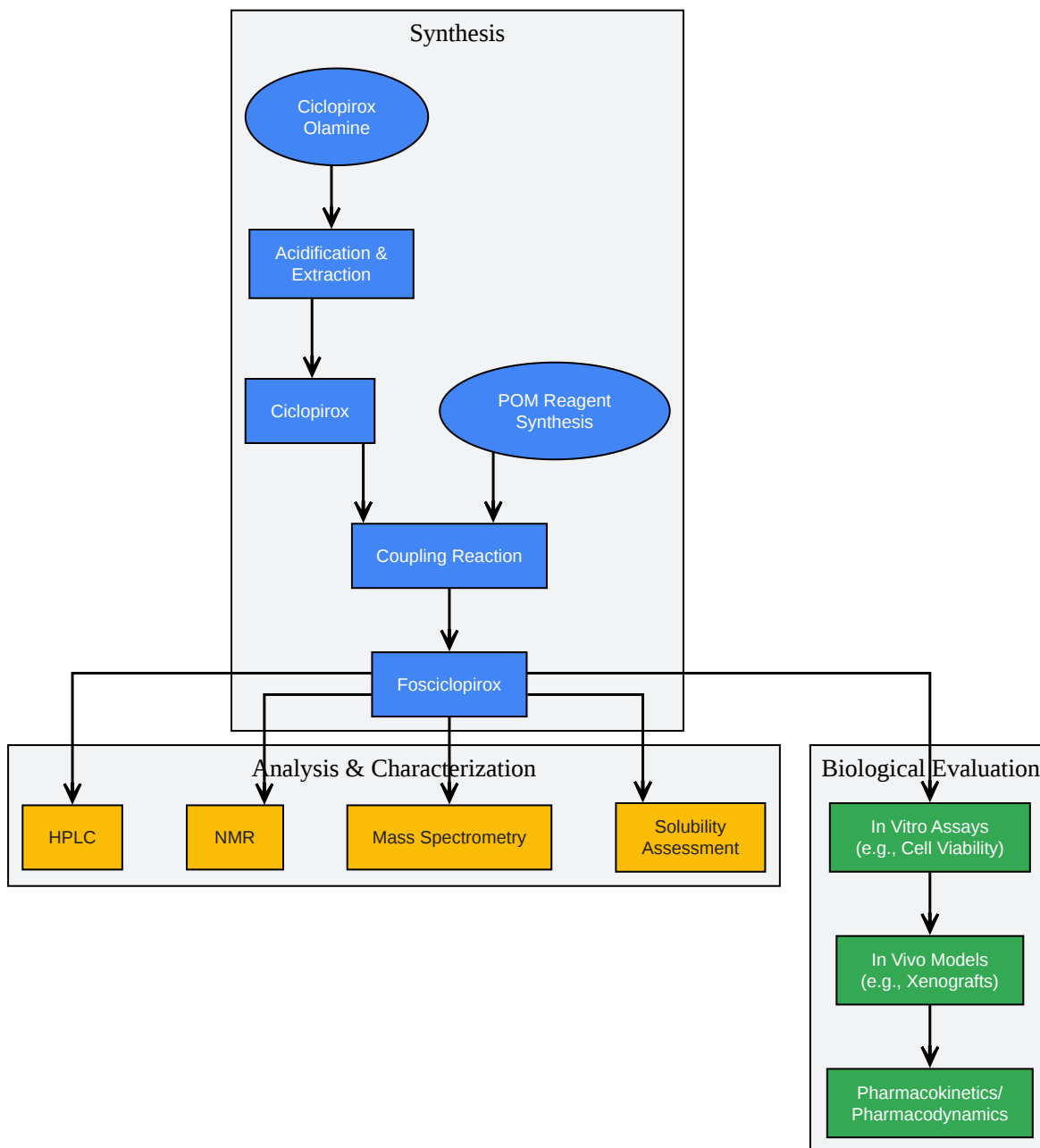


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Caption: Inhibition of the Notch signaling pathway by Ciclopirox.

Experimental Workflows

The development and analysis of **Foscicliprox** involve several key experimental workflows, from its synthesis to its characterization and biological evaluation.



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Caption: General experimental workflow for **Fosciclovir**.

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